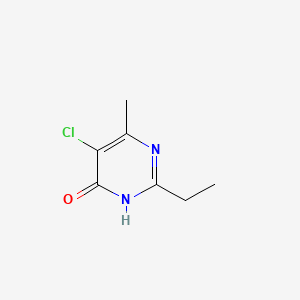

5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one

Description

5-Chloro-2-ethyl-6-methylpyrimidin-4(3H)-one (CAS 20551-33-1) is a pyrimidinone derivative with a molecular formula of C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . It features a chlorine atom at position 5, an ethyl group at position 2, and a methyl group at position 6 on the pyrimidinone ring.

Properties

IUPAC Name |

5-chloro-2-ethyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-5-9-4(2)6(8)7(11)10-5/h3H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLLGBAFMGWCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=O)N1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-4,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can replace the chlorine atom.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed depend on the specific reactions and conditions. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation might produce a pyrimidine N-oxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one, exhibit promising antimicrobial properties. A study demonstrated that certain substituted pyrimidines have effective antibacterial and antifungal activities. The presence of the chloro group enhances the compound's interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents .

Antiviral Research

The compound has been investigated for its antiviral potential, particularly against viral infections. Its structural features allow it to inhibit viral replication by interfering with the viral life cycle. Studies have shown that similar pyrimidine derivatives can act as nucleoside analogs, which are crucial in antiviral drug development .

Cancer Research

Pyrimidine derivatives are also explored in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. For instance, compounds similar to 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one have been tested for their effects on cell proliferation and apoptosis in various cancer cell lines. The results suggest potential use as chemotherapeutic agents .

Agricultural Applications

Herbicide Development

5-Chloro-2-ethyl-6-methylpyrimidin-4(3H)-one is being evaluated for its herbicidal properties. Its mechanism involves inhibiting specific biochemical pathways in plants, leading to effective weed control without harming crop yields. Field trials have shown that formulations containing this compound can significantly reduce weed biomass while promoting crop health .

Pesticide Formulations

The compound has also been incorporated into pesticide formulations targeting pests that affect agricultural productivity. Its effectiveness against a range of pests makes it a valuable addition to integrated pest management strategies.

Synthesis and Characterization

The synthesis of 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one typically involves multicomponent reactions that enhance efficiency and reduce waste. The characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structure and purity.

| Synthesis Method | Yield (%) | Characterization Technique |

|---|---|---|

| Multicomponent Reaction | 85 | NMR, MS |

| Cyclization Reaction | 78 | IR, NMR |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one, and evaluated their antimicrobial activity against various pathogens. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Herbicidal Activity

A field trial assessed the herbicidal effectiveness of a formulation containing 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one on common weeds in soybean crops. The trial showed a reduction in weed density by over 70%, demonstrating the compound's potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, pyrimidine derivatives can inhibit enzymes involved in nucleic acid synthesis, making them effective as antiviral or anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

A comparative analysis of substituent effects, synthesis methods, and spectral data highlights key differences between 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one and related compounds (Table 1).

Table 1: Comparative Analysis of Pyrimidinone Derivatives

Substituent Effects on Reactivity and Properties

- Ethyl vs. Phenyl Groups : The ethyl group in the target compound likely enhances lipophilicity compared to the phenyl group in 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9) . However, the phenyl group may confer greater steric hindrance, influencing binding affinity in pharmaceutical contexts.

- Chloro vs.

Spectral Data and Characterization

- IR Spectroscopy: Pyrimidinones with carbonyl groups (C=O) exhibit strong absorption near 1748–1736 cm⁻¹, as seen in methyl 2-(4-chlorophenyl)-2-hydroxyacetate derivatives .

- NMR Spectroscopy : Ethyl groups typically resonate as triplets near δ 1.09 ppm (e.g., 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one), while methyl groups appear as singlets near δ 2.25 ppm .

Biological Activity

5-Chloro-2-ethyl-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, antiviral, and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

5-Chloro-2-ethyl-6-methylpyrimidin-4(3H)-one belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The presence of chlorine and ethyl groups in its structure is believed to influence its biological efficacy.

The mechanism of action for 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one may involve:

- Inhibition of Enzymatic Activity : Pyrimidine derivatives can inhibit enzymes involved in nucleic acid synthesis, making them effective against viral replication and cancer cell proliferation.

- Interaction with Cellular Targets : It may interact with specific receptors or enzymes, influencing various biochemical pathways that lead to therapeutic effects .

Antimicrobial Activity

Pyrimidine derivatives, including 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one, have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-2-Ethyl-6-Methylpyrimidin-4(3H)-One | Staphylococcus aureus | 16 µg/mL |

| Other Pyrimidines | Escherichia coli | 32 µg/mL |

Studies have shown that modifications in the substituents on the pyrimidine ring can enhance antibacterial potency .

Antiviral Activity

The antiviral activity of pyrimidine derivatives is particularly notable in the context of inhibiting viral replication. For instance, compounds similar to 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one have been evaluated for their efficacy against RNA viruses.

In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit viral polymerases, thereby preventing viral RNA synthesis. This mechanism is crucial for developing antiviral agents .

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. The compound has shown potential in inhibiting the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.0 | Cell cycle arrest at G2/M phase |

Research indicates that the presence of halogen substituents like chlorine enhances the cytotoxicity of these compounds through mechanisms such as DNA alkylation and disruption of cellular signaling pathways .

Case Studies

-

Antibacterial Efficacy Against Drug-resistant Strains :

A study focused on the antibacterial activity of various pyrimidine derivatives found that 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one exhibited significant inhibition against drug-resistant Staphylococcus aureus. The compound was part of a broader screening aimed at identifying novel antibacterial agents capable of overcoming resistance mechanisms . -

Anticancer Activity Evaluation :

In a series of experiments assessing the anticancer potential of pyrimidine derivatives, 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one was identified as a promising candidate due to its ability to induce apoptosis in HeLa cells at concentrations below 15 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction, similar to dihydropyrimidinone derivatives. Key steps include cyclization of thiourea derivatives with β-keto esters under acidic conditions, followed by chlorination using POCl₃ or SOC₂ to introduce the chloro substituent . Purification often involves recrystallization from ethanol or methanol.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., ethyl and methyl groups) and confirm the pyrimidinone backbone.

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves the crystal structure, including bond angles and hydrogen bonding.

- IR : Confirms carbonyl (C=O) and NH stretches.

Advanced Research Questions

Q. How can crystallographic disorder in 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one be resolved?

- Methodological Answer : Disorder, such as split positions in anions or solvent molecules, is addressed by refining occupancy ratios (e.g., 0.68:0.32 for perchlorate anions ). Use high-resolution data (>0.8 Å) and software like SHELXL to model partial occupancy. Validate with residual density maps and thermal displacement parameters.

Q. What strategies optimize synthetic yield while minimizing side products?

- Methodological Answer :

- Temperature Control : Heating intermediates (e.g., to 50°C ) improves cyclization efficiency.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance reaction rates in thiourea-based syntheses.

- Workup : Acidic quenching (e.g., HCl ) isolates the product from unreacted starting materials.

Q. How do intermolecular interactions influence the compound’s solid-state properties?

- Methodological Answer : Analyze hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking (face-to-face distances ~3.7 Å ) via XRD. Use Mercury software to visualize packing diagrams. Thermodynamic stability can be correlated with interaction energies computed using DFT.

Q. How to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.